4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQFIVZCXTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 2-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or toluene . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Structural Analysis of Related Compounds
The target compound combines a piperazinyl phenylcyclopentyl ketone backbone with a 2-chlorophenyl substituent. Key analogs include:
Formation of 2-Chlorophenyl Cyclopentyl Ketone
This precursor is synthesized via:
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Grignard Reaction : Cyclopentyl magnesium bromide reacts with 2-chlorobenzonitrile .
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Dehydration and Oxidation : Acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate) facilitate alkene dehydration, followed by KMnO₄ oxidation to yield hydroxy ketones .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard addition | THF, N₂ atmosphere, 24h, room temp | 75–85 |
| Dehydration | Acidic ionic liquid, 2h, 80°C | 90–95 |
| Oxidation | KMnO₄, H₂O/acetone, 1h, room temp | 70–80 |
Piperazine Functionalization
Piperazine derivatives are typically introduced via:
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Nucleophilic Substitution : Chloroketones react with piperazine in polar aprotic solvents (e.g., DMF) .
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Mitsunobu Reaction : For ether-linked piperazines, using DIAD and triphenylphosphine .
Hypothetical Reaction Pathways for Target Compound
Assuming the target compound is synthesized through:
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Ketone Formation : 2-Chlorophenyl cyclopentyl ketone synthesis (as above) .
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Piperazine Coupling : Reaction with 4-chlorophenylpiperazine under basic conditions.
Proposed Mechanism :
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Nucleophilic Attack : Piperazine’s secondary amine attacks the carbonyl carbon of the cyclopentyl ketone.
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Elimination : Loss of HCl to form the C–N bond.
Anticipated Challenges :
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Steric hindrance from the cyclopentyl group may reduce coupling efficiency.
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Chlorophenyl groups may necessitate protective group strategies.
Research Gaps and Recommendations
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is C22H25ClN2O, characterized by a piperazine ring substituted with a chlorophenyl group and a phenylcyclopentyl ketone moiety. Its structural features contribute to its biological activity, making it a subject of interest in drug development and research.
Medicinal Chemistry
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has been investigated for its potential as an antipsychotic agent. Studies have indicated that compounds with similar structures exhibit affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The piperazine moiety is known for enhancing the pharmacological profile of neuroleptics, making this compound a candidate for further exploration in therapeutic formulations.
Neuropharmacology
Research has demonstrated that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to modulate these systems suggests potential applications in treating mood disorders and anxiety. Experimental studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), which could extend to the applications of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone.
Biochemical Tools
In biochemical research, this compound serves as an organic buffer in various biological assays. Its stability and solubility make it suitable for use in cell culture and enzyme activity studies. The ability to maintain pH levels in biological systems is critical for accurate experimental outcomes, positioning this compound as a valuable tool in laboratory settings.
Case Study 1: Antipsychotic Activity
A study conducted on structurally related compounds demonstrated that modifications to the piperazine ring significantly influenced binding affinity to dopamine receptors. This research highlighted the importance of substituents on the piperazine structure in enhancing antipsychotic efficacy. The findings suggest that 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone could be further optimized for improved therapeutic effects against psychosis.
Case Study 2: Neurotransmitter Modulation
In an experimental model assessing anxiety-like behaviors, derivatives of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone were shown to reduce anxiety levels in rodents. This study provided insights into the compound's potential as a treatment option for anxiety disorders, warranting further investigation into its mechanism of action on serotonin receptors.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets involved depend on the specific application and context of use .
Biological Activity
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is an organic compound classified under n-arylpiperazines. Its unique structure, characterized by a piperazine ring attached to a phenylcyclopentyl ketone, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H25ClN2O
- Molecular Weight : 368.90 g/mol
- IUPAC Name : [4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
The biological activity of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating pathways related to anxiety, depression, and psychotic disorders.
- Conformational Changes : The compound may induce conformational changes in target proteins or receptors, affecting their functionality and leading to therapeutic effects.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural components:
- Absorption and Distribution : The presence of the piperazine ring may enhance solubility and absorption in biological systems. Studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles.
- Metabolism : Preliminary studies indicate that metabolic pathways may involve oxidation and reduction reactions, potentially yielding active metabolites with distinct biological activities.
Biological Activities
Research into the biological activities of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has highlighted several promising areas:
Antimicrobial Activity
Initial studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. Laboratory studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Case Studies
A review of recent literature provides insights into specific applications and findings related to 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone:
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
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Evaluation of Anticancer Effects :
- In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results revealed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
- Pharmacological Profiling :
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinyl Derivatives with Chlorophenyl Substituents
a) β-(p-Chlorophenyl)phenethyl 4-(p-Tolyl)piperazinyl Ketone (CAS: 23904-72-5)
- Structure : Features a p-tolyl (4-methylphenyl) group on the piperazine ring and a β-(p-chlorophenyl)phenethyl ketone chain.
- Properties: Molecular weight 419.00 (C₂₆H₂₇ClN₂O).
b) β-(p-Chlorophenyl)phenethyl 4-(2-Hydroxypropyl)piperazinyl Ketone (CAS: 23902-87-6)
- Structure : Substituted with a 2-hydroxypropyl group on piperazine.
c) 2,6-Difluorophenyl 4-(2-Furylcarbonyl)piperazinyl Ketone
- Structure : Contains a 2,6-difluorophenyl group and a furan-based carbonyl substituent.
- Properties :
Functional Analog: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Structure: A cyclopentanone derivative with a 4-chlorophenylmethyl group.
- Application : Intermediate in synthesizing metconazole, a fungicide.
- Key Difference : Lacks the piperazine ring, limiting its utility in receptor-targeted therapies but highlighting the role of chlorophenyl groups in agrochemical activity .
Degradation Products and Impurities
- Example: 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate (PF 43(1), 2017).
- Relevance : Demonstrates instability in chlorophenyl-containing compounds under certain conditions. The target compound may exhibit similar degradation pathways, necessitating stability studies .
Antimalarial Activity of Piperazinyl Derivatives
- Evidence: Piperazinyl-substituted betulinamides (e.g., 1c, IC₅₀ = 220 nM) show enhanced antimalarial activity compared to non-piperazinyl analogs. Acetylated derivatives (e.g., 1a, IC₅₀ = 4 µM) further highlight the role of substituent bulk in modulating efficacy .
- Implication for Target Compound : The phenylcyclopentyl group may optimize lipophilicity and target engagement, though biological data specific to the compound are unavailable.
Physicochemical Properties
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution. For example:
- Step 1: Cyclopentyl phenyl ketone synthesis via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Step 2: Piperazine ring functionalization with a 2-chlorophenyl group under basic conditions (e.g., K₂CO₃ in DMF) .
Key variables affecting yield include:
- Catalyst type: Acidic (H₂SO₄) vs. basic (NaOH) conditions alter reaction pathways .
- Temperature: Heating (80–120°C) improves cyclization but may degrade sensitive groups .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Table 1: Optimization of Step 2 (Piperazine Substitution)
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 80°C | 72 | 98 |
| NaOH, EtOH, 60°C | 58 | 95 |
Q. Q2. How can researchers characterize the compound’s structural features with spectroscopic methods?
Answer: Critical techniques include:
- ¹H/¹³C NMR:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, integrating for 8H) .
- Cyclopentyl CH₂: δ 1.5–2.0 ppm (complex splitting due to ring strain) .
- X-ray crystallography: Resolves spatial orientation of the chlorophenyl group relative to the ketone .
- Mass spectrometry (HRMS): Expected [M+H]⁺ = 385.12 (C₂₁H₂₂ClN₂O⁺) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s receptor-binding interactions in neurological targets?
Answer:
- Molecular docking (e.g., AutoDock Vina): Models interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. The chlorophenyl group shows hydrophobic interactions with receptor pockets, while the ketone oxygen forms hydrogen bonds .
- MD simulations (e.g., GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
Table 2: Docking Scores for Neurological Targets
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₁A | −9.2 | Pi-pi stacking (chlorophenyl), H-bond (ketone) |
| D₂ | −8.7 | Hydrophobic (cyclopentyl), Van der Waals (piperazine) |
Q. Q4. What experimental strategies resolve contradictions in biological activity data across studies?
Answer: Discrepancies often arise from:
- Assay variability: Use standardized protocols (e.g., NIH’s MLPCN for IC₅₀ determination) .
- Metabolic stability: Compare results from hepatic microsome assays (human vs. rodent) to identify species-specific degradation .
- Off-target effects: Employ selectivity panels (e.g., Eurofins CEREP) to rule out non-specific binding .
Case Study: A 2023 study reported conflicting IC₅₀ values (5-HT₁A: 12 nM vs. 45 nM). Resolution involved:
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
- Modifications to enhance solubility:
- Cyclopentyl → cyclohexyl: Reduces logP by 0.5 units .
- Piperazine N-substitution: Adding polar groups (e.g., -OH) improves aqueous solubility .
- Metabolic stability: Replace the chlorophenyl group with trifluoromethyl (resists CYP450 oxidation) .
Table 3: SAR of Key Analogs
| Analog | LogP | 5-HT₁A IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | 3.8 | 18 | 12 |
| Cyclohexyl analog | 3.3 | 22 | 35 |
| Trifluoromethyl-substituted | 4.1 | 15 | 8 |
Q. Q6. What statistical design-of-experiment (DoE) methods optimize reaction scalability?
Answer:
- Central composite design (CCD): Models interactions between temperature, catalyst loading, and solvent volume. For 50-g scale-up:
- Critical factors: Catalyst (AlCl₃) ≥ 1.2 eq., solvent (CH₂Cl₂) ≥ 15 mL/g .
- Response surface methodology (RSM): Predicts optimal yield (85%) at 95°C, 1.5 eq. AlCl₃ .
Q. Q7. How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Chiral centers: The cyclopentyl group’s chair conformation affects receptor fit. Enantiomeric separation (HPLC with Chiralpak AD-H column) reveals:
- Conformational analysis (DFT): The (R)-form’s ketone orientation aligns with 5-HT₁A’s binding pocket .
Interdisciplinary Research Questions
Q. Q8. How can material science approaches improve the compound’s stability in formulation studies?
Answer:
- Solid dispersion (spray drying): Enhances dissolution rate using PVP-VA64 (1:2 drug:polymer ratio) .
- Accelerated stability testing (ICH Q1A): 40°C/75% RH for 6 months confirms no degradation (HPLC purity >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
